4-DAMP

Muscarinic receptor pharmacology Recombinant receptor binding Subtype selectivity profiling

Standard muscarinic antagonists like pirenzepine or methoctramine fail to isolate M3/M1 responses due to weak M3 affinity or M2 bias, leading to ambiguous receptor attribution. 4-DAMP solves this with a unique selectivity fingerprint: • M3 ≈ M1 ≈ M5 high-affinity binding (Ki = 0.37, 0.57, 0.55 nM) and >10-fold M2 selectivity-enables clean M3/M1 pharmacological isolation at 1-100 nM in tissue preparations. • [3H]4-DAMP radioligand compatible (Kd = 0.2 nM) for simultaneous M1/M3 autoradiography; M3-specific signal deconvoluted via darifenacin competition. • 4-DAMP mustard derivative available for irreversible M3 ablation with M2 pool preservation. Supplied as ≥98% HPLC-pure powder with reliable global fulfillment.

Molecular Formula C21H26INO2
Molecular Weight 451.3 g/mol
CAS No. 1952-15-4
Cat. No. B033120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-DAMP
CAS1952-15-4
Synonyms4-[(2,2-Diphenylacetyl)oxy]-1,1-dimethylpiperidinium Iodide (1:1);  4-[(Diphenylacetyl)oxy]-1,1-dimethyl-Piperidinium Iodide (9CI);  4-Hydroxy-1,1-dimethyl-piperidinium Iodide Diphenylacetate;  4-Benziloyloxy-N-methylpiperidine Methiodide;  4-DAMP Methio
Molecular FormulaC21H26INO2
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-]
InChIInChI=1S/C21H26NO2.HI/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19-20H,13-16H2,1-2H3;1H/q+1;/p-1
InChIKeyWWJHRSCUAQPFQO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A white to off-white solid

Structure & Identifiers


Interactive Chemical Structure Model





4-DAMP: M3/M1 Muscarinic Antagonist


4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide) is a synthetic muscarinic acetylcholine receptor (mAChR) antagonist with a rank-order affinity profile of M3 ≈ M1 ≈ M5 > M4 ≫ M2, as quantified by recombinant human receptor binding (Ki = 0.37, 0.57, 0.55, 0.72, and 7.3 nM at M3, M1, M5, M4, and M2, respectively) . Its predominant use in academic and pharmaceutical research is as a pharmacological tool to isolate M3- and M1-mediated responses from M2-mediated effects in isolated tissue preparations . The compound is also available as a tritiated radioligand ([3H]4-DAMP) for receptor autoradiography and as the irreversible alkylating derivative 4-DAMP mustard for subtype-selective receptor inactivation protocols.

Why 4-DAMP Over Other Muscarinic Antagonists


Despite all being classified as 'muscarinic antagonists,' the in-class compounds display profoundly divergent subtype selectivity profiles that preclude interchangeable use. Pirenzepine preferentially binds M1 receptors but is >90-fold weaker than 4-DAMP at the M3 receptor in human detrusor muscle [1]. Methoctramine, a prototypical M2-selective antagonist, exhibits negligible M3 affinity in functional assays (pKB = 6.1 vs. 9.4 for 4-DAMP in porcine bladder) [2]. Darifenacin, while also M3-preferring, shows 9- to 60-fold selectivity for M3 over M5, whereas 4-DAMP binds both M3 and M5 with similarly high affinity [3]. These divergent selectivity fingerprints mean that selecting the wrong 'M3 antagonist' can lead to misinterpretation of which receptor subtype actually mediates an observed physiological or pharmacological response.

4-DAMP vs. Key Antagonist Benchmarks


M3 vs. M2 Binding Affinity and Selectivity

In radioligand binding assays using cloned human muscarinic receptors, 4-DAMP exhibits an M3/M2 Ki ratio of approximately 20 (0.37 nM vs. 7.3 nM) . By contrast, the M2-selective antagonist methoctramine shows the inverse preference—its Ki at M2 is substantially lower than at M3 . This 20-fold discrimination window between M3 and M2 binding permits experimental designs where 4-DAMP, at appropriately chosen concentrations, can occupy M3 receptors while sparing a significant fraction of M2 receptors, a pharmacological manoeuvre not achievable with non-selective antagonists such as atropine.

Muscarinic receptor pharmacology Recombinant receptor binding Subtype selectivity profiling

Functional Potency in Bladder Detrusor

In porcine detrusor muscle strips contracted with carbachol, 4-DAMP demonstrated the highest antagonist affinity (pKB = 9.4) among six muscarinic antagonists tested simultaneously, exceeding darifenacin (pKB = 8.6), oxybutynin (8.2), tolterodine (8.1), pirenzepine (6.8), and methoctramine (6.1) [1]. The pKB of 9.4 corresponds to an apparent Kd of approximately 0.4 nM, confirming that in a native tissue expressing a mixed M2/M3 receptor population, 4-DAMP potently and competitively antagonises the functionally relevant M3 receptor pool mediating contraction. The affinity difference between 4-DAMP and darifenacin (ΔpKB = 0.8) represents an approximately 6.3-fold potency advantage in this tissue.

Urological pharmacology Detrusor contractility M3-mediated smooth muscle contraction

M3 and M5 Receptor Selectivity Profile

In a functional assay measuring carbachol-stimulated [3H]-inositol phosphate accumulation in CHO-K1 cells expressing recombinant human M3 or M5 receptors, 4-DAMP displayed high affinity at both subtypes (pKB = 8.6 at M5; comparable high affinity at M3) [1]. In contrast, darifenacin and para-fluorohexahydrosiladifenidol (p-F-HHSiD) exhibited 9- to 60-fold selectivity for M3 over M5 [1]. This means 4-DAMP is an effective dual M3/M5 antagonist, whereas darifenacin and p-F-HHSiD can pharmacologically discriminate between these two closely related subtypes. Researchers studying tissues where M5 receptors may contribute (e.g., cerebral vasculature, substantia nigra) should select 4-DAMP when aiming to block both subtypes simultaneously, or choose darifenacin/p-F-HHSiD when M3-selective blockade is required.

M5 muscarinic receptor Recombinant pharmacology Subtype selectivity discrimination

Radioligand Labeling of M1 and M3 Receptors

[3H]4-DAMP has been validated as a radioligand that selectively labels M1 and M3 receptor populations with high affinity (Kd = 0.21 nM for high-affinity sites in guinea-pig lung; Kd = 0.2 nM in rat cortex and submandibular gland) [1][2]. Its binding profile contrasts with [3H]pirenzepine, which preferentially labels M1 receptors, and [3H]AF-DX 116, which labels M2 receptors [3]. In saturation studies on guinea-pig lung, [3H]4-DAMP resolved two binding site populations: a high-affinity component (Kd = 0.21 nM, Bmax = 10 fmol/mg protein, ~4% of sites) corresponding to M3 receptors, and a low-affinity component (Kd = 18.11 nM, Bmax = 269 fmol/mg protein) consistent with M2 receptors [1]. This biphasic binding profile enables simultaneous quantification of M3 and M2 receptor densities in heterogeneous tissues when used in competition with subtype-selective unlabelled ligands.

Receptor autoradiography Radioligand binding M1/M3 receptor distribution

Irreversible M3 Inactivation with 4-DAMP Mustard

4-DAMP mustard (N-2-chloroethyl-4-piperidinyl diphenylacetate) is an irreversible alkylating derivative that, when used in combination with the competitive M2-selective antagonist AF-DX 116 as a protectant, enables highly selective inactivation of non-M2 receptor subtypes (predominantly M3) in smooth muscle preparations [1]. In the absence of M2 protection, 4-DAMP mustard (10–100 nM) non-selectively alkylates both M2 and M3 receptors, producing large dextral shifts in agonist concentration–response curves (197-fold shift in ileum at 100 nM) [2]. However, by co-incubating tissues with AF-DX 116 (0.3–1 μM) during 4-DAMP mustard exposure, M2 receptors are spared while M3 receptors are irreversibly inactivated, as confirmed by subtype-selective immunoprecipitation showing ~85% loss of M3 binding with ~65% loss of M2 binding in rat bladder [3]. This protection strategy has been pivotal in unmasking functional roles of M2 receptors that are otherwise obscured by dominant M3-mediated responses.

Irreversible antagonist Receptor alkylation M2/M3 functional dissection

M3-Dependent TNF-α Suppression in Pulmonary Inflammation

In an in vitro model of LPS-induced pulmonary inflammation using the NR8383 alveolar macrophage cell line, LPS-stimulated TNF-α production was significantly inhibited by 4-DAMP (M3 antagonist) and atropine (non-selective antagonist), but was not inhibited by pirenzepine (M1-selective) or methoctramine (M2-selective) [1]. In vivo, intratracheal LPS-challenged mice treated with 4-DAMP showed marked reductions in neutrophil infiltration, pulmonary vascular permeability, and IL-6/TNF-α production [1]. This pharmacological profile—inhibition by 4-DAMP but not by pirenzepine or methoctramine—provides strong evidence that the M3 receptor subtype, rather than M1 or M2, mediates the cholinergic component of LPS-driven alveolar macrophage activation and acute lung injury.

Pulmonary inflammation Alveolar macrophage M3 muscarinic receptor TNF-alpha

Key Applications of 4-DAMP


M3-Mediated Contraction in Smooth Muscle

4-DAMP at concentrations of 1–100 nM provides near-complete occupancy of M3 receptors (pKB = 8.4–9.4 across tissues) while leaving a substantial fraction of M2 receptors unoccupied, enabling clean pharmacological isolation of M3-mediated contractile responses. The superiority of 4-DAMP over darifenacin in bladder tissue (6.3-fold potency advantage in porcine detrusor [1]) makes it the preferred tool when maximal M3 blockade at minimal drug concentration is critical for signal-to-noise ratio.

Autoradiography of M1/M3 Receptor Distribution

[3H]4-DAMP is the radioligand of choice for experiments requiring simultaneous detection of M1 and M3 receptor populations with high specific signal (Kd = 0.2 nM) [2]. In tissue sections where both subtypes are expressed (e.g., cerebral cortex, hippocampus, salivary glands), [3H]4-DAMP provides comprehensive labeling that can be deconvoluted by competition with unlabelled pirenzepine (to mask M1) or darifenacin (to mask M3).

Selective M3 Ablation with 4-DAMP Mustard

For researchers investigating the functional contribution of M2 receptors in smooth muscle, the 4-DAMP mustard + AF-DX 116 protocol (40 nM 4-DAMP mustard, 1 μM AF-DX 116, 1 h incubation) [3] achieves selective M3 ablation with preservation of M2 receptor pools. This experimental design is essential for unmasking M2-mediated responses such as β-adrenoceptor relaxation reversal, which are otherwise masked by dominant M3 signaling.

Pulmonary Inflammation: M3 Cytokine Release Studies

In LPS-induced acute lung injury models, 4-DAMP—but not pirenzepine or methoctramine—attenuates alveolar macrophage TNF-α production and neutrophil infiltration [4]. This unique pharmacological fingerprint positions 4-DAMP as the appropriate negative control for M3-specific signaling experiments in pulmonary immunopharmacology and as a reference antagonist for validating novel M3-targeted anti-inflammatory candidates.

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